Ruthenium(3+) octanoate

Homogeneous Catalysis Transvinylation Organometallic Chemistry

Generic substitution among ruthenium carboxylates leads to inconsistent nanoparticle size and catalytic activity. The trinuclear acetate cluster differs fundamentally in nuclearity, solubility, and steric bulk from mononuclear ruthenium(3+) octanoate. • Defined mononuclear tris(carboxylate) structure ensures reproducible 1.1-1.7 nm RuNPs via the organometallic approach. • C8 chains provide optimal steric stabilization while remaining labile for ligand-exchange functionalization with photosensitizers. • Higher ligand boiling point (239.3°C) reduces catalyst deactivation in continuous transvinylation vs. acetate-based alternatives. • Enhanced solubility in non-polar organic solvents enables higher catalyst loadings in hydrocarbon media.

Molecular Formula C24H45O6Ru
Molecular Weight 530.7 g/mol
CAS No. 68957-64-2
Cat. No. B12803664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium(3+) octanoate
CAS68957-64-2
Molecular FormulaC24H45O6Ru
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ru+3]
InChIInChI=1S/3C8H16O2.Ru/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3
InChIKeyHAQNILKXKHODOO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ruthenium(3+) Octanoate (CAS 68957-64-2): A Mononuclear Ru(III) Carboxylate for Non-Polar Media and Controlled Nanoparticle Synthesis


Ruthenium(3+) octanoate (CAS 68957-64-2), systematically named ruthenium(3+) trioctanoate or tris(octanoic acid)ruthenium(III) salt [1], is a transition metal carboxylate with the molecular formula C₂₄H₄₅O₆Ru and a molecular weight of approximately 530.7 g/mol [2]. It belongs to the class of carbonyl-free Ru(III) carboxylates, which are recognized for their high solubility, low volatility, and high thermal stability relative to palladium-based catalysts in transvinylation reactions [3]. Unlike the widely used ruthenium(III) acetate, which typically exists as a trinuclear μ₃-oxo cluster [Ru₃O(OAc)₆]⁺, ruthenium(3+) octanoate is a mononuclear tris(carboxylate) complex . This structural distinction fundamentally alters its solubility profile, steric environment, and its behavior as a precursor or stabilizer in nanomaterials synthesis.

Why Ruthenium(3+) Octanoate Cannot Be Substituted by Generic Ruthenium Carboxylates


Generic substitution among ruthenium carboxylates is unreliable because the nuclearity (mononuclear vs. trinuclear) and the alkyl chain length of the carboxylate ligand dictate critical performance parameters. The trinuclear ruthenium(III) acetate cluster [Ru₃O(OAc)₆]⁺, the most common industrial Ru(III) carboxylate [1], exhibits different solubility, steric bulk, and decomposition pathways compared to the mononuclear ruthenium(3+) octanoate. In nanoparticle synthesis, the alkyl chain length of the stabilizer directly controls the resulting nanoparticle size, surface crowding, and catalytic activity for reactions such as the hydrogen evolution reaction (HER) [2]. A user substituting ruthenium(3+) octanoate with ruthenium(III) acetate or a shorter-chain carboxylate will obtain a different nanoparticle population with altered catalytic properties, as demonstrated by the observation that pentanoic acid-stabilized RuNPs outperform octanoic acid-stabilized ones for HER [2]. These differences are quantifiable and directly impact scientific reproducibility and process economics.

Ruthenium(3+) Octanoate: Quantitative Differentiation Evidence vs. Closest Analogs


Mononuclear vs. Trinuclear Structure: Solubility and Handling Advantages of Ruthenium(3+) Octanoate over Ruthenium(III) Acetate

Ruthenium(3+) octanoate is a mononuclear tris(carboxylate) complex [Ru(Oct)₃], whereas the most common industrial ruthenium(III) carboxylate—ruthenium(III) acetate—exists predominantly as a trinuclear μ₃-oxo cluster [Ru₃O(OAc)₆]⁺ [1]. The patent literature explicitly identifies [Ru₃O(OAc)₆]OAc as the preferred catalyst for transvinylation and notes that carbonyl-free Ru(III) carboxylates including octanoate are alternative catalysts [1]. The mononuclear nature of the octanoate complex eliminates the μ₃-oxo bridge, resulting in a lower molecular weight (530.7 g/mol for the monomeric unit) and enhanced solubility in non-polar organic solvents due to the three flexible C8 alkyl chains [2]. In contrast, the trinuclear acetate cluster has a substantially higher formula weight and different solubility characteristics, limiting its utility in non-polar media.

Homogeneous Catalysis Transvinylation Organometallic Chemistry

Nanoparticle Size Control: Ruthenium(3+) Octanoate Yields 1.1–1.7 nm RuNPs with Narrow Dispersity

Ruthenium(3+) octanoate, used as a stabilizer in the organometallic synthesis of ruthenium nanoparticles (RuNPs) from [Ru(COD)(COT)], produces homogeneous RuNP populations in the size range of 1.1–1.7 nm as confirmed by TEM [1]. In a direct comparative study with ethanoic acid (C2) and pentanoic acid (C5) as stabilizers, the alkyl chain length was found to systematically influence the nanoparticle surface state and catalytic viability. DFT calculations of hydrogen adsorption Gibbs free energy (ΔG_H) identified pentanoic acid-stabilized RuNPs as the most promising HER catalyst, indicating that octanoic acid (C8) stabilization leads to a suboptimal surface crowding for HER [1]. This demonstrates that the choice of carboxylate chain length is not arbitrary; octanoate provides a specific, quantifiably different NP surface environment compared to shorter-chain analogs.

Nanoparticle Synthesis Water Splitting Hydrogen Evolution Reaction

Ligand-Exchange Reactivity: Octanoate-Stabilized RuNPs Enable Carboxylic Acid Anchoring for Hybrid Catalyst Assembly

Experiments on ligand exchange at the surface of octanoic acid-stabilized RuNPs demonstrated successful displacement of octanoate ligands by incoming carboxylic acid-functionalized molecules, modeling the anchoring of photosensitizers (PS) onto RuNPs for photoproduction of H₂ [1]. This property is directly tied to the C8 chain length: octanoate provides sufficient steric stabilization to prevent nanoparticle aggregation during synthesis, yet is labile enough to undergo exchange with other carboxylic acid groups. Shorter-chain stabilizers (e.g., acetate) may provide insufficient steric protection, while longer-chain stabilizers (e.g., stearate) may resist exchange. This balance makes ruthenium(3+) octanoate a strategically chosen intermediate for constructing PS-NP hybrid systems.

Photosensitizer Anchoring Hybrid Catalysts Surface Functionalization

Thermal Stability and Low Volatility: Ruthenium(3+) Octanoate as a Robust Transvinylation Catalyst Precursor

The patent EP3129348A1 describes carbonyl-free Ru(III) carboxylates, including ruthenium(3+) octanoate, as catalysts for the transvinylation of carboxylic acids at temperatures of 110–170 °C [1]. The invention highlights that Ru(III) carboxylates offer distinct advantages over Pd catalysts in terms of solubility, low volatility, and high thermal stability [1]. While the patent prefers the trinuclear acetate cluster, the octanoate is explicitly listed among suitable catalysts [1]. The higher boiling point of octanoic acid (239.3 °C at 760 mmHg, computed) compared to acetic acid (118 °C) suggests that the octanoate complex will exhibit lower ligand volatility at reaction temperatures, reducing catalyst deactivation through ligand loss.

Transvinylation Vinyl Ester Synthesis Homogeneous Catalysis

Computed Physicochemical Property Differentiation: Molecular Weight and Rotatable Bond Count vs. Acetate and 2-Ethylhexanoate Analogs

Computed physicochemical properties provide a baseline for differentiating ruthenium(3+) octanoate from its closest structural analogs. The molecular weight of ruthenium(3+) octanoate is 530.7 g/mol with 15 rotatable bonds, compared to ruthenium(III) acetate (mononuclear form: ~344 g/mol, 0 rotatable bonds beyond the acetate methyl groups) and ruthenium(III) 2-ethylhexanoate (~674 g/mol, branched C8 chains) [1][2]. The linear C8 chain of octanoate provides a distinct balance of lipophilicity and steric profile compared to the branched 2-ethylhexanoate, which has identical carbon count but different spatial occupancy. These differences affect solubility parameters, diffusion coefficients, and packing in solid-state formulations.

Physicochemical Properties QSAR Procurement Specification

C8 Chain Length as a Determinant of Surface Crowding in RuNPs: DFT Evidence for HER Activity Tuning

DFT calculations using a Ru₅₅ nanoparticle model revealed that the hydrogen adsorption Gibbs free energy (ΔG_H), a descriptor for HER catalytic activity, is systematically modulated by the alkyl chain length of the carboxylate stabilizer [1]. The study found that intermediate chain length (pentanoic acid, C5) and intermediate surface crowding yielded the most favorable ΔG_H, while octanoic acid (C8) stabilization resulted in a less optimal ΔG_H due to excessive surface crowding [1]. This establishes a quantitative structure-activity relationship: the C8 chain of octanoate is not merely a solubility handle but an active modulator of catalytic surface properties. For applications where HER activity is not the primary goal—such as photosensitizer anchoring studies—the C8 chain's surface crowding may be advantageous by limiting non-specific adsorption.

DFT Modeling Electrocatalysis Surface Chemistry

Ruthenium(3+) Octanoate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of Size-Controlled Ruthenium Nanoparticles (1.1–1.7 nm) for Ligand-Exchange-Based Hybrid Catalyst Assembly

Ruthenium(3+) octanoate is the stabilizer of choice when synthesizing RuNPs via the organometallic approach for subsequent ligand-exchange functionalization. The C8 chain provides sufficient steric stabilization to yield homogeneous 1.1–1.7 nm nanoparticles while remaining labile enough to be displaced by incoming carboxylic acid-functionalized photosensitizers, as demonstrated experimentally [1]. This application scenario is directly supported by quantitative TEM size data and ligand-exchange verification. Shorter-chain stabilizers (C2, C5) would not provide the same steric profile, and longer-chain stabilizers may resist exchange.

Homogeneous Transvinylation Catalysis at 110–170 °C Requiring Low Ligand Volatility

For continuous transvinylation processes where catalyst longevity at elevated temperatures is critical, ruthenium(3+) octanoate offers a higher-boiling ligand (octanoic acid, 239.3 °C computed) compared to acetate-based catalysts (acetic acid, 118 °C) [1]. The patent literature confirms that carbonyl-free Ru(III) carboxylates including octanoate are effective transvinylation catalysts, and the lower ligand volatility of octanoate may reduce catalyst deactivation through ligand loss during distillation-based product separation [1].

Non-Polar Solvent-Based Homogeneous Catalysis Requiring Enhanced Solubility

The three linear C8 alkyl chains of ruthenium(3+) octanoate confer enhanced solubility in non-polar organic solvents compared to the trinuclear acetate cluster or shorter-chain carboxylates [1]. For reactions conducted in hydrocarbon solvents, oils, or hydrophobic polymer matrices, ruthenium(3+) octanoate can achieve higher catalyst loadings and more homogeneous distribution than acetate-based alternatives. This is a class-level inference from the chain-length-dependent solubility of metal carboxylates, supported by the patent's recognition of Ru(III) carboxylates' high solubility advantage over Pd catalysts [1].

RuNP-Based Electrocatalyst Development Where Surface Crowding Must Be Precisely Controlled

DFT calculations have established that the C8 chain length of octanoate stabilizers produces a specific degree of surface crowding on RuNPs that differs measurably from C2 and C5 stabilizers [1]. For electrocatalyst screening studies where surface crowding is a controlled variable, ruthenium(3+) octanoate provides a defined intermediate state. While pentanoate (C5) was identified as optimal for HER, the C8 chain may be preferred for other reactions where greater steric shielding of the metal surface is beneficial, such as selective hydrogenation of sterically differentiated substrates.

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